1-(4-Fluorophenyl)pyrazole

Catalog No.
S695052
CAS No.
81329-32-0
M.F
C9H7FN2
M. Wt
162.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)pyrazole

CAS Number

81329-32-0

Product Name

1-(4-Fluorophenyl)pyrazole

IUPAC Name

1-(4-fluorophenyl)pyrazole

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

InChI

InChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H

InChI Key

NPJURTWXGGBFQH-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CC=C(C=C2)F

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)F

Medicinal Chemistry

-(4-Fluorophenyl)pyrazole serves as a valuable building block in medicinal chemistry due to its versatile structure and the presence of a reactive pyrazole ring. Researchers have explored its potential in developing various therapeutic agents, including:

  • Kinase Inhibitors: The pyrazole scaffold exhibits the ability to bind to and inhibit the activity of kinases, enzymes involved in numerous cellular processes. Studies have shown that 1-(4-fluorophenyl)pyrazole derivatives can inhibit specific kinases implicated in cancer, inflammation, and neurodegenerative diseases [, ].
  • Anticancer Agents: Derivatives of 1-(4-fluorophenyl)pyrazole have been investigated for their anticancer properties. Some derivatives demonstrate cytotoxicity against various cancer cell lines, potentially offering new avenues for cancer treatment [].

Material Science

The unique properties of 1-(4-fluorophenyl)pyrazole have attracted interest in material science applications. These include:

  • Organic Light-Emitting Diodes (OLEDs): Researchers have explored the use of 1-(4-fluorophenyl)pyrazole derivatives as emitters in OLEDs due to their ability to emit light efficiently [].
  • Functional Polymers: The incorporation of 1-(4-fluorophenyl)pyrazole moieties into polymers can lead to materials with desirable properties, such as improved thermal stability and electrical conductivity [].

1-(4-Fluorophenyl)-1H-pyrazole is a chemical compound characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The compound features a fluorophenyl group at the first position of the pyrazole ring, which significantly influences its chemical behavior and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique substitution pattern that enhances its reactivity and interaction with biological targets.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, producing corresponding pyrazole oxides.
  • Reduction: Reduction reactions utilizing sodium borohydride can convert the compound into various reduced forms.
  • Substitution: The presence of the fluorophenyl group allows for electrophilic aromatic substitution reactions, enabling the introduction of substituents like nitro, amino, or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

  • Oxidation: Pyrazole oxides.
  • Reduction: Reduced pyrazole derivatives.
  • Substitution: Substituted pyrazole derivatives with diverse functional groups.

Research indicates that 1-(4-Fluorophenyl)-1H-pyrazole exhibits various biological activities. It has been investigated for its potential as an enzyme inhibitor, particularly against kinases and enzymes involved in inflammatory pathways. The fluorophenyl group enhances its binding affinity and specificity towards these molecular targets. Additionally, similar compounds have demonstrated anti-inflammatory, analgesic, and anticancer properties, suggesting that this compound may share these beneficial effects.

The synthesis of 1-(4-Fluorophenyl)-1H-pyrazole typically involves a multi-step process:

  • Formation of 4-Fluorophenylhydrazine: The reaction begins with 4-fluoroaniline reacting with hydrazine hydrate.
  • Cyclization: The resulting hydrazine intermediate is then reacted with an appropriate diketone or α,β-unsaturated ketone to form the pyrazole ring through cyclization.
  • Reaction Conditions: This process generally requires heating under reflux in solvents such as ethanol or acetic acid.

In industrial settings, continuous flow reactors and automated systems are often employed to enhance yield and product consistency.

1-(4-Fluorophenyl)-1H-pyrazole has diverse applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules and heterocycles.
  • Biology: Explored for its interactions with biological macromolecules and potential as an enzyme inhibitor.
  • Medicine: Investigated for pharmacological properties including anti-inflammatory, analgesic, and anticancer activities.
  • Industry: Utilized in developing agrochemicals and materials science due to its unique chemical properties.

Interaction studies are essential for understanding how 1-(4-Fluorophenyl)-1H-pyrazole interacts with biological systems. Research has focused on its binding affinity to various enzymes and receptors using techniques such as molecular docking and spectroscopic methods. These studies reveal insights into the compound's mechanism of action, which is crucial for drug development.

Several compounds share structural similarities with 1-(4-Fluorophenyl)-1H-pyrazole. Notable examples include:

Compound NameStructural DifferencesUnique Properties
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleContains naphthalene substitutionDifferent biological activities
4-FluoroamphetaminePsychoactive compound with fluorophenyl groupDistinct pharmacological properties
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acidMethyl group instead of methoxyPotentially altered reactivity
1-(4-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acidHydroxy group instead of methoxyChanges solubility and biological interactions

The uniqueness of 1-(4-Fluorophenyl)-1H-pyrazole lies in its specific substitution pattern on the pyrazole ring, which confers distinct chemical reactivity and biological activity compared to these similar compounds . Its versatility in undergoing various

XLogP3

2.3

Dates

Last modified: 08-15-2023

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